3-Nonylthiophene
Overview
Description
3-Nonylthiophene is a type of poly(3-alkylthiophene) that has been used in the isolation of linezolid from human plasma samples1. It has been applied for the extraction of linezolid from water solutions1. The molecular formula of 3-Nonylthiophene is C13H22S2.
Synthesis Analysis
3-Nonylthiophene has been synthesized using the Grignard reaction1. This involves coupling the appropriate Grignard compound (organomagnesium compound) with other bromide derivatives1.
Molecular Structure Analysis
The molecular structure of 3-Nonylthiophene has been determined after geometry optimization by applying HyperChem software1.
Chemical Reactions Analysis
3-Nonylthiophene has been used in the synthesis of poly(3-alkylthiophenes) through electropolymerization1. The synthesized materials have been successfully applied in the analysis of linezolid also from other matrices such as urine or blood1.
Physical And Chemical Properties Analysis
The physical properties of 3-Nonylthiophene include its density, color, hardness, melting and boiling points, and electrical conductivity45. Its chemical properties include its ability to undergo specific chemical changes45.
Scientific Research Applications
Application 1: Conductive Copolymers
- Scientific Field: Materials Science
- Summary of the Application: 3-Nonylthiophene (3NT) is used in the synthesis of new conductive soluble copolymers with 3-methylthiophene (3MT) .
- Methods of Application or Experimental Procedures: The copolymers of 3NT and 3MT were chemically synthesized using FeCl3 in chloroform solution as a catalyst at room temperature and a N2 atmosphere . The structural properties of the undoped and iodine doped 3NT-co-3MT have been studied by UV-Vis, FTIR, 1H- and 13 C-NMR, GPC, DSC, TGA, WAXD, magnetic susceptibility and charge transfer measurements .
- Results or Outcomes: The results show that copolymers (3NT-co-3MT) have a random arrangement. These copolymers have good thermal stability dependent on the 3NT. 3MT content and low magnetic susceptibility (typical for compounds of this class) which decreases with increasing temperature .
Application 2: Photo-Oxidation Studies
- Scientific Field: Photochemistry
- Summary of the Application: 3-Nonylthiophene (PNT) is used in the study of photo-oxidation effects on freely suspended submicron films .
- Methods of Application or Experimental Procedures: A new technique for preparing freely suspended submicron films of PNT has been developed. These films were characterized by both i.r. and u.v. spectroscopy .
- Results or Outcomes: The photo-oxidation process resulted in the formation of positive polarons on the polymer chains, plus superoxide anions. In the dark, electrons were transferred back to the polymer chains, which therefore returned to their neutral state .
Application 3: Solid Phase Microextraction of Drugs
- Scientific Field: Analytical Chemistry
- Summary of the Application: 3-Nonylthiophene is used in the synthesis of new sorption materials for solid phase microextraction (SPME) of drugs isolated from human plasma .
- Methods of Application or Experimental Procedures: A novel sorbent in SPME method based on poly(3-alkylthiophenes) was used in the isolation of linezolid from human plasma samples following liquid chromatography determination . The effect of extraction time on the sorption capacity of the SPME process was studied and pointed at 10 min both for adsorption and desorption .
- Results or Outcomes: With these measurements, correlation coefficients were calculated in the range from 0.9820 to 0.9995, and the relative standard deviations were below 15%. That allowed claiming that the synthesized and described materials can be successfully applied in the analysis of linezolid also from other matrices such as urine or blood .
Application 4: Photo-Oxidation Studies
- Scientific Field: Photochemistry
- Summary of the Application: 3-Nonylthiophene (PNT) is used in the study of photo-oxidation effects on freely suspended submicron films .
- Methods of Application or Experimental Procedures: A new technique for preparing freely suspended submicron films of PNT has been developed. These films were characterized by both i.r. and u.v. spectroscopy .
- Results or Outcomes: The photo-oxidation process resulted in the formation of positive polarons on the polymer chains, plus superoxide anions. In the dark, electrons were transferred back to the polymer chains, which therefore returned to their neutral state .
Safety And Hazards
Specific safety data and hazards for 3-Nonylthiophene were not found in the search results. However, safety data sheets for this compound should be consulted for detailed information678.
Future Directions
3-Nonylthiophene has potential applications in the field of solid phase microextraction (SPME), a method used in analytical chemistry1. It could also be used in the development of new sorption materials1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3-nonylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22S/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSVAMCIZLNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-64-4 | |
Record name | Poly(3-nonylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110851-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00340736 | |
Record name | 3-Nonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nonylthiophene | |
CAS RN |
65016-63-9 | |
Record name | 3-Nonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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